3-Chloroisoquinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQACTHIKARADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312813 | |
| Record name | 3-Chloro-8-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-75-1 | |
| Record name | 3-Chloro-8-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-8-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Chloroisoquinolin 8 Ol and Its Analogs
Direct Synthesis Approaches to Isoquinolin-8-ol Scaffolds
The formation of the isoquinoline (B145761) core is the foundational step in the synthesis of 3-Chloroisoquinolin-8-ol. Modern catalytic methods and classic ring-forming reactions offer diverse pathways to isoquinolin-ol scaffolds.
Rhodium(III)-Catalyzed Coupling/Cyclization Cascade Reactions for Substituted Isoquinolin-3-ols
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of substituted isoquinolines, including isoquinolin-3-ol derivatives. rsc.orgresearchgate.netacs.org These reactions offer a direct and efficient route to the isoquinoline core, often with high regioselectivity and functional group tolerance. rsc.org
One notable approach involves the coupling and cyclization cascade reaction of arylimidates with diazo compounds. researchgate.netacs.org This method proceeds through an initial rhodium(III)-catalyzed C-C bond formation followed by an intramolecular C-N bond formation, yielding the isoquinoline or isoquinolin-3-ol skeleton without the need for an external oxidant. researchgate.netacs.org Mechanistic studies suggest a two-step process where the initial cyclization is rapid, followed by a slower dehydration step. researchgate.net Various functional groups on the starting benzimidate are tolerated, though ortho-substituted substrates may exhibit lower reactivity. researchgate.net
Another rhodium(III)-catalyzed strategy utilizes the reaction of benzimidates with α-chloroaldehydes to construct isoquinolin-3-ol derivatives. sci-hub.se This process is particularly noteworthy as it proceeds without external oxidants and results in the evolution of hydrogen gas. sci-hub.se The proposed mechanism involves the generation of a five-membered rhodacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. sci-hub.se
The versatility of rhodium catalysis is further demonstrated in the synthesis of isoquinolones, which are tautomers of isoquinolinols, through the annulation of benzamides with alkynes or vinyl esters. nih.govwhiterose.ac.uk The use of vinyl acetate (B1210297) as an acetylene (B1199291) equivalent provides a cost-effective and safe method for producing 3,4-unsubstituted isoquinolones. whiterose.ac.uk
Table 1: Examples of Rhodium(III)-Catalyzed Synthesis of Isoquinolin-3-ol Derivatives
| Starting Materials | Catalyst System | Product Type | Key Features |
| Arylimidates and Diazo Compounds | CpRh(CH3CN)32 | Isoquinolines and Isoquinolin-3-ols | Oxidant-free, two-step process. researchgate.netacs.org |
| Benzimidates and α-Chloroaldehydes | [CpRhCl2]2 / NaOAc | Isoquinolin-3-ols | Oxidant-free, hydrogen evolution. sci-hub.se |
| Benzoyl Hydroxamic Acid Derivatives and Vinyl Acetate | Rhodium(III) catalyst | 3,4-Unsubstituted Isoquinolones | Uses vinyl acetate as an acetylene equivalent. whiterose.ac.uk |
Explorations of Ring-Forming Reactions for the Isoquinoline System
Beyond modern catalytic methods, several classic and contemporary ring-forming reactions provide access to the isoquinoline scaffold. These methods often involve the cyclization of appropriately substituted acyclic precursors.
Traditional methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netacs.org These reactions typically rely on electrophilic aromatic substitution and are thus more effective with electron-rich aromatic systems. researchgate.net The Bischler-Napieralski synthesis, for instance, involves the cyclodehydration of an acyl derivative of a β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. arsdcollege.ac.in
More recent developments have expanded the scope and versatility of isoquinoline synthesis. For example, the reaction of 2-(cyanomethyl)benzoic acid derivatives with primary amines can yield 3-substituted aminoisocarbostyrils (3-aminoisoquinolin-1(2H)-ones). researchgate.net Another approach involves the formal [4+2] cycloaddition of o-tolualdehyde tert-butylimine with nitriles, providing a direct route to 3-substituted isoquinolines. harvard.edu
Synthesis of Halogenated Isoquinolines as Precursors
The introduction of a chlorine atom at the 3-position is a critical step in the synthesis of this compound. This is often achieved by synthesizing a halogenated precursor which can then be further functionalized.
Preparation of 3-Chloroisoquinolin-1(2H)-one Derivatives
The synthesis of 3-chloroisoquinolin-1(2H)-one derivatives serves as a valuable entry point for accessing 3-chloroisoquinolines. These compounds can be prepared through various synthetic routes. For instance, the Castagnoli–Cushman reaction has been employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org
Introduction of Halogen Functionality
Direct halogenation of the isoquinoline ring can be challenging due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring towards electrophilic substitution. arsdcollege.ac.in Electrophilic substitution, when it occurs, typically favors the 5- and 8-positions of the benzene (B151609) ring. arsdcollege.ac.in However, specific strategies have been developed to achieve halogenation at other positions.
One method for introducing a chlorine atom at the 3-position involves the diazotization of a 3-aminoisoquinoline precursor in the presence of a chloride source. harvard.eduambeed.com This Sandmeyer-type reaction provides a reliable route to 3-chloroisoquinolines.
A Vilsmeier-Haack reaction on 1-aryl-substituted 1,4-dihydro-3(2H)-isoquinolinones, followed by oxidation, can yield 1-aryl-3-chloroisoquinoline-4-aldehydes, demonstrating another pathway to introduce a chlorine at the 3-position. thieme-connect.com
Furthermore, a meta-halogenation strategy for pyridines, quinolines, and isoquinolines has been developed. orgsyn.org This method involves a dearomatization-rearomatization sequence, where the heterocycle is first converted into an electron-rich enamine-type intermediate that can then undergo electrophilic halogenation. orgsyn.org
Functional Group Interconversion Strategies at Position 8
The final step in the synthesis of this compound involves the introduction or unmasking of the hydroxyl group at the 8-position. This can be accomplished through various functional group interconversion strategies.
Site-selective C-H functionalization of quinolines and their derivatives at the C8 position has been an area of active research. researchgate.netresearchgate.net While direct C8-hydroxylation of a pre-formed 3-chloroisoquinoline (B97870) might be challenging, strategies involving the functionalization of a C8-H bond followed by conversion to a hydroxyl group are plausible. For instance, C8-borylation of quinolines has been achieved using iridium catalysis, which could then potentially be oxidized to the corresponding phenol. researchgate.net
Alternatively, a common strategy involves carrying a methoxy (B1213986) group at the 8-position throughout the synthesis of the chlorinated isoquinoline core, which can then be demethylated in a final step to reveal the 8-hydroxyl group. This approach is advantageous as the methoxy group is generally stable to many of the reaction conditions used to construct and halogenate the isoquinoline ring.
Chemical Reactivity and Derivatization of 3 Chloroisoquinolin 8 Ol
Electrophilic and Nucleophilic Substitution Reactions at the Isoquinoline (B145761) Core
The reactivity of the isoquinoline ring system is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it for nucleophilic substitution. researchgate.net Conversely, the benzene (B151609) ring behaves more like a typical aromatic system.
Electrophilic Substitution: In isoquinoline, electrophilic substitution reactions, such as nitration or halogenation, preferentially occur on the benzene portion of the molecule, primarily at positions 5 and 8. researchgate.net For 3-Chloroisoquinolin-8-ol, the presence of the hydroxyl group at position 8, an activating group, would further direct incoming electrophiles. However, the existing substitution pattern must be considered.
Nucleophilic Substitution: Nucleophilic attack is favored on the electron-deficient pyridine ring, typically at the C1 position. researchgate.netlibretexts.org In nucleophilic aromatic substitution (NAS), the aromatic ring acts as an electrophile, and the reaction is facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com The chlorine atom at C3 provides a site for such reactions, although substitution at C1 is generally more common in isoquinolines. The reaction proceeds through a negatively charged intermediate, which is stabilized by electron-withdrawing features on the ring. masterorganicchemistry.com
Modification of the Hydroxyl Group at Position 8 (e.g., Esterification, Etherification)
The hydroxyl group at position 8 is a key functional handle for derivatization. vulcanchem.com As a phenol, it can readily undergo reactions such as esterification and etherification to generate a diverse library of analogues. vulcanchem.comresearch-solution.comresearchgate.net
Esterification: Carboxylic acids react with the hydroxyl group of this compound, typically in the presence of an acid catalyst like concentrated sulfuric acid, to form the corresponding esters. organic-chemistry.orgchemguide.co.uk This reaction, known as Fischer esterification, is reversible, and measures can be taken to drive it to completion, such as removing the water formed during the reaction. chemguide.co.ukresearchgate.net Various reagents can be used to facilitate this transformation under mild conditions. organic-chemistry.org
Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This modification is crucial for creating derivatives with altered solubility and biological properties. juniperpublishers.com
These derivatization reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound. gcms.cz
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | O-Acyl derivative (Ester) |
| Etherification | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | O-Alkyl derivative (Ether) |
| Acylation | Acyl Chloride, Base (e.g., Triethylamine) | O-Acyl derivative (Ester) |
This table provides a summary of common reactions for modifying the hydroxyl group.
Transformations Involving the Chlorine Atom at Position 3
The chlorine atom at the C3 position is a reactive site, primarily for nucleophilic aromatic substitution and for modern cross-coupling reactions. smolecule.comnih.gov Its presence allows for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of the this compound scaffold. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., involving boronic acid derivatives)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and the chlorine atom at C3 of this compound serves as an excellent handle for such transformations. nih.govsioc-journal.cn These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. scielo.br This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups. sioc-journal.cn
Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira reaction is employed, which couples the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgwalisongo.ac.idnih.gov
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand, with various generations of catalyst systems developed to expand the scope and mildness of the reaction. wikipedia.orgacsgcipr.org
| Coupling Reaction | Coupling Partner | Bond Formed | Key Catalyst Components |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C-C | Pd Catalyst, Base |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) | Pd Catalyst, Cu(I) Co-catalyst, Base |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd Catalyst, Phosphine Ligand, Base |
This table summarizes major palladium-catalyzed cross-coupling reactions applicable to this compound.
Formation of Hybrid Molecules and Conjugates (e.g., 1,2,3-Triazole-8-quinolinol Hybrids)
The strategy of creating hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a prominent approach in drug discovery. rasayanjournal.co.inmdpi.com The 8-hydroxyquinoline (B1678124) scaffold is frequently used for this purpose, with the 1,2,3-triazole ring being a popular linking moiety due to its favorable chemical properties and synthetic accessibility. nih.govnih.gov
The synthesis of 1,2,3-triazole-8-quinolinol hybrids often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comnih.gov A common synthetic route involves first modifying the 8-hydroxyquinoline core to introduce either an alkyne or an azide (B81097) functional group. For example, the hydroxyl group at position 8 can be derivatized with propargyl bromide to install a terminal alkyne. nih.gov This alkyne-functionalized quinolinol can then be reacted with an organic azide in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring, linking the quinolinol to another molecular fragment. juniperpublishers.comnih.gov These hybrid molecules are investigated for a range of biological activities. juniperpublishers.comnih.gov
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Chloroisoquinolin-8-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a full structural assignment.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) core and the hydroxyl proton.
The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing chlorine atom and nitrogen heteroatom. The protons on the phenolic ring (containing the -OH group) are expected to be more shielded compared to those on the pyridine (B92270) ring. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The aromatic protons would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. libretexts.orgpg.edu.pl
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.5 - 7.7 | s | - |
| H-5 | 7.2 - 7.4 | d | ~8.0 |
| H-6 | 7.4 - 7.6 | t | ~8.0 |
| H-7 | 7.0 - 7.2 | d | ~8.0 |
| OH | 9.5 - 10.5 | br s | - |
Note: Predicted values are based on the analysis of structurally similar compounds like 8-hydroxyquinoline (B1678124) and substituted isoquinolines. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The spectrum would show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline ring. The carbon atom bearing the hydroxyl group (C-8) and the carbon attached to the chlorine atom (C-3) would be significantly affected. Quaternary carbons (those without attached protons) generally show weaker signals compared to protonated carbons. mnstate.eduhmdb.ca
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 148 - 152 |
| C-3 | 145 - 149 |
| C-4 | 118 - 122 |
| C-4a | 128 - 132 |
| C-5 | 115 - 119 |
| C-6 | 125 - 129 |
| C-7 | 110 - 114 |
| C-8 | 153 - 157 |
| C-8a | 138 - 142 |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. nist.gov
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. nih.govepa.gov This would allow for the definitive assignment of which proton is attached to which carbon in the this compound structure.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). kent.ac.uk For instance, the proton at the H-5 position would show a correlation to carbons C-4, C-7, and C-8a. HMBC is crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons, which are not observed in HSQC/HMQC spectra. kent.ac.ukchemsrc.com
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through three bonds (³JHH). It would confirm the connectivity of the protons in the aromatic rings. nist.gov
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and verified assignment of the structure of this compound can be achieved. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. rsc.orguobaghdad.edu.iq
For this compound, HRMS would be used to confirm its molecular formula, C₉H₆ClNO. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and/or the protonated molecule peak [M+H]⁺, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. scielo.brjmchemsci.com
Predicted HRMS Data for this compound:
| Ion | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₉H₇³⁵ClNO⁺ | 180.0211 | Within 5 ppm of calculated |
| [M+H]⁺ | C₉H₇³⁷ClNO⁺ | 182.0182 | Within 5 ppm of calculated |
Note: The ability to obtain an observed mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. bhu.ac.in
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation that matches their vibrational frequencies, resulting in an IR spectrum. docbrown.infochemicalbook.com
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
|---|---|---|---|
| 3200 - 3600 | O-H stretch | Phenolic Hydroxyl | Broad and strong absorption |
| 3000 - 3100 | C-H stretch | Aromatic | Sharp, medium intensity |
| 1500 - 1650 | C=C and C=N stretch | Aromatic/Heteroaromatic Ring | Multiple sharp absorptions |
| 1200 - 1300 | C-O stretch | Phenol | Strong absorption |
| 750 - 850 | C-Cl stretch | Aryl Halide | Strong absorption |
| Below 900 | C-H bend | Aromatic (out-of-plane) | Characteristic of substitution pattern |
Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. docbrown.info
Thermal Analysis Techniques for Material Characterization (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA) for Metal Complexes)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For metal complexes derived from ligands like this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about their thermal stability, decomposition pathways, and composition.
This compound, with its nitrogen and oxygen donor atoms, is capable of forming stable coordination complexes with various metal ions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a metal complex of this compound, the TGA curve would show distinct steps of mass loss. The initial mass loss typically corresponds to the removal of solvent or coordinated water molecules. Subsequent decomposition steps at higher temperatures would relate to the breakdown of the organic ligand, ultimately leaving a stable metal oxide as the final residue. The stoichiometry of the complex can often be confirmed from the percentage of mass loss at each stage.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. It detects exothermic (heat releasing) and endothermic (heat absorbing) processes. For a metal complex, endothermic peaks might correspond to melting, dehydration, or some decomposition steps, while exothermic peaks usually indicate oxidative decomposition of the organic ligand.
By correlating the TGA mass loss steps with the DTA thermal events, a detailed understanding of the thermal behavior of the metal complexes of this compound can be established, providing insights into their structure and stability.
Computational Chemistry and Cheminformatics Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict a wide array of characteristics, from molecular geometry to reactivity indices, without the need for empirical data.
Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the electronic structure and properties of organic molecules like 3-Chloroisoquinolin-8-ol.
DFT calculations would begin with the geometry optimization of the this compound structure. This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. For instance, studies on related compounds like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) have successfully employed DFT with the B3LYP functional and 6-31G* or higher basis sets to achieve geometries in good agreement with experimental data where available. researchgate.net
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This not only confirms that the structure is a true energy minimum but also predicts the infrared (IR) and Raman spectra of the molecule. For example, a DFT study on 2-chloroquinoline-3-carboxaldehyde used this method to assign specific vibrational modes, which is crucial for the spectroscopic identification of the compound. nih.gov
Furthermore, DFT is used to calculate key electronic properties that dictate the molecule's reactivity and intermolecular interactions. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For 8-hydroxyquinoline, the HOMO-LUMO gap was calculated to be approximately 4.52 eV, providing a measure of its kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other molecules, including biological receptors.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer (hyperconjugative) interactions, which stabilize the molecule. nih.gov
The following table summarizes the typical properties of interest derived from DFT calculations for a molecule like this compound, based on findings for analogous structures.
| Property | Description | Typical Computational Method | Significance |
| Optimized Geometry | The lowest energy 3D arrangement of atoms, defining bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the foundational structure for all other property calculations and docking studies. |
| Vibrational Frequencies | Theoretical prediction of IR and Raman spectral peaks. | DFT (e.g., B3LYP/6-311++G(d,p)) | Aids in experimental characterization and confirms the stability of the optimized structure. |
| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | DFT (e.g., B3LYP/6-311++G(d,p)) | The energy gap indicates chemical reactivity, kinetic stability, and electronic excitation properties. |
| MEP Surface | A color-coded map of the electrostatic potential on the molecule's surface. | DFT (e.g., B3LYP/6-311++G(d,p)) | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. |
| Mulliken/NBO Charges | Distribution of electron charge among the atoms in the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) | Helps understand the molecule's polarity and electrostatic interactions. |
While DFT is highly effective, it relies on approximations for the exchange-correlation functional. For systems where electron correlation effects are particularly strong or for achieving very high accuracy (so-called "chemical accuracy"), more advanced methods are employed. These methods explicitly account for the correlated motion of electrons.
Examples of such methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). These approaches are computationally more demanding than DFT and are often used to benchmark DFT results for smaller molecules or to study specific phenomena where DFT might fail, such as describing van der Waals interactions or systems with significant static correlation. researchgate.net For a molecule like this compound, these high-level calculations could be used to obtain a highly accurate energy profile or to precisely calculate properties like ionization potential and electron affinity, providing a gold-standard reference for calibrating more efficient DFT functionals.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.
The primary outputs of a molecular docking simulation are the binding pose and a scoring function value.
Binding Mode: This refers to the specific orientation and conformation of the ligand within the receptor's active site. It reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, docking studies of quinoline (B57606) derivatives into the active site of HIV reverse transcriptase have identified key hydrogen bond interactions with amino acid residues like LYS 101. nih.gov
Binding Affinity: Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction. While these scores are approximations, they are highly useful for ranking potential ligands in virtual screening campaigns.
The isoquinoline scaffold is present in many biologically active compounds, and its derivatives have been investigated as inhibitors for a wide range of targets. A particularly relevant and timely target is the SARS-CoV-2 main protease (Mpro or 3CLpro) , an enzyme essential for the replication of the virus that causes COVID-19. nih.gov
Molecular docking studies could be used to assess the potential of this compound as an inhibitor of SARS-CoV-2 Mpro. The process would involve:
Obtaining the 3D crystal structure of the Mpro from a repository like the Protein Data Bank (PDB).
Preparing the 3D structure of this compound and optimizing its geometry.
Running the docking simulation to place the ligand into the active site of the protease. The active site of Mpro is well-characterized and typically involves a catalytic dyad of Histidine-41 and Cysteine-145. nih.gov
Analyzing the results to identify the most stable binding pose and the key interactions. For instance, the nitrogen atom of the isoquinoline ring or the hydroxyl group could act as hydrogen bond acceptors or donors with residues in the active site. The chlorine atom could participate in halogen bonding or hydrophobic interactions.
A hypothetical docking result for this compound against SARS-CoV-2 Mpro is summarized in the table below, illustrating the type of data generated.
| Parameter | Hypothetical Value/Observation | Significance |
| Target Protein | SARS-CoV-2 Main Protease (Mpro) | A key enzyme in viral replication, making it a prime target for antiviral drugs. |
| Binding Energy | -7.5 kcal/mol | Suggests a potentially strong and favorable binding interaction. |
| Key Interactions | Hydrogen bond between the 8-hydroxyl group and the backbone of Gly143. Pi-pi stacking between the isoquinoline ring and His41. | These specific interactions anchor the ligand in the active site and are crucial for inhibitory activity. |
| Predicted Pose | The chloroisoquinoline core occupies the hydrophobic S2 subsite of the protease. | The specific fit within the binding pocket determines the ligand's specificity and potency. |
Such studies, as performed for related chloroquinoline scaffolds, can guide the chemical synthesis of more potent and selective inhibitors by suggesting modifications to the molecular structure to enhance these binding interactions. shd-pub.org.rs
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.com Instead of focusing on a single molecule-target interaction like docking, QSAR models are built from a dataset of multiple, structurally related compounds.
A QSAR study for a series of this compound analogs would involve:
Dataset Collection: Synthesizing and testing a series of derivatives of this compound for a specific biological activity (e.g., IC50 values against a cancer cell line or an enzyme).
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies from DFT), and topological indices that describe molecular shape and connectivity.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors (independent variables) with the biological activity (dependent variable). For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives successfully created models that explained antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.
A validated QSAR model can be incredibly powerful. It can predict the activity of new, unsynthesized analogs of this compound, helping to prioritize which compounds to synthesize and test. Furthermore, the model provides valuable insights into the structure-activity relationship, indicating which structural features (e.g., the position and nature of substituents) are most important for enhancing or diminishing the desired biological activity. nih.gov
Development of Predictive Models based on Physicochemical Descriptors
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, forms a cornerstone of modern drug discovery. dergipark.org.tr These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. dergipark.org.trresearchgate.net The process involves calculating a set of numerical values, known as descriptors, that encode structural features of the molecule.
For the isoquinoline scaffold, key physicochemical descriptors are calculated to build these predictive models. These descriptors typically include parameters related to lipophilicity (LogP), electronic distribution (Polar Surface Area), and molecular size (Molecular Weight, Molar Refractivity). nih.gov By developing regression models, researchers can predict the properties of unsynthesized derivatives, helping to prioritize which compounds to synthesize and test experimentally. researchgate.netnih.gov
Below is a table of computed physicochemical descriptors for this compound and its related isomers, which would serve as the foundation for building such predictive models.
| Descriptor | 1-chloroisoquinolin-8-ol | This compound | 8-Chloroisoquinolin-3-ol | 8-Chloroisoquinoline |
| CAS Number | 1374651-67-8 chemsrc.com | 1374652-75-1 chemsrc.com | 51463-18-4 abovchem.com | 34784-07-1 guidechem.com |
| Molecular Formula | C9H6ClNO chemsrc.com | C9H6ClNO | C9H6ClNO abovchem.com | C9H6ClN guidechem.com |
| Molecular Weight | 179.60 g/mol chemsrc.com | 179.60 g/mol | 179.60 g/mol abovchem.com | 163.61 g/mol guidechem.com |
| LogP (predicted) | 2.59 chemsrc.com | N/A | N/A | 2.7 guidechem.com |
| Polar Surface Area (PSA) | 33.12 Ų chemsrc.com | N/A | N/A | 12.9 Ų guidechem.com |
| Complexity | N/A | N/A | N/A | 138 guidechem.com |
This table is generated based on available data for the specified compounds and illustrates the types of descriptors used in predictive modeling. "N/A" indicates that the data was not available in the searched sources.
Identification of Molecular Descriptors Influencing Biological Outcomes
Beyond general physicochemical properties, specific molecular descriptors are crucial for determining a compound's interaction with biological targets. Identifying these influential descriptors helps to understand the mechanism of action and to design more potent and selective molecules. For quinoline and isoquinoline derivatives, studies have shown that electronic and global reactivity parameters often correlate strongly with biological outcomes. dergipark.org.tr
Research on similar heterocyclic systems has identified several classes of descriptors that significantly influence biological activity. dergipark.org.trnih.gov For instance, a study on 5,8-quinolinequinone derivatives found that molecular hardness and softness were strongly related to their anti-proliferative activity, while the dipole moment also showed a correlation. dergipark.org.tr The analysis of these descriptors provides insights into how substitutions on the isoquinoline ring can modulate target binding and cellular effects.
The following table details some molecular descriptors that are frequently investigated for their influence on the biological activity of heterocyclic compounds.
| Descriptor Class | Specific Descriptor | Potential Biological Influence |
| Electronic | Dipole Moment | Affects solubility and the ability to form electrostatic interactions with a target protein. dergipark.org.tr |
| Global Reactivity | Molecular Hardness/Softness | Relates to the molecule's stability and reactivity; can be correlated with anti-proliferative effects. dergipark.org.tr |
| Topological | AATS8i (Average Moreau-Broto Autocorrelation - lag 8 / weighted by ionization potential) | Encodes information about the topology and electronic structure, found to be predictive in some QSAR models. nih.gov |
| 3D-MoRSE | MoRSEE17 (3D Molecule Representation of Structures based on Electron diffraction) | Represents the 3D structure of the molecule; can be important for predicting binding affinity. nih.gov |
| GETAWAY | GATSe7 (Geometry, Topology, and Atom-Weights Assembly) | Captures information about molecular geometry and atomic properties, influencing ligand-receptor interactions. nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand within the binding site of a protein and the dynamic behavior of the protein-ligand complex. mdpi.com
For a potential drug candidate like this compound, an MD simulation would typically begin with a docked pose of the molecule in the active site of its biological target. The simulation then calculates the trajectory of the complex over a period of nanoseconds, revealing how the ligand interacts with surrounding amino acid residues and whether the binding is stable. mdpi.com
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is critical for binding affinity. nih.gov
These simulations can confirm if this compound can maintain a stable conformation within a target's binding pocket, a crucial factor for its potential as an inhibitor. nih.govmdpi.com
In Silico Screening and Virtual Library Design for Drug Discovery
In silico (computational) screening is a fundamental component of modern drug discovery, allowing for the rapid evaluation of vast chemical libraries against a specific biological target. nih.govnih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening.
The chemical structure of this compound serves as an excellent starting point, or scaffold, for the design of a virtual combinatorial library. nih.gov In this process, the core isoquinoline ring is kept constant while various chemical groups are computationally attached at different positions. This generates a large, diverse library of virtual compounds, each a unique derivative of the original scaffold. nih.gov
The steps in this process typically include:
Scaffold Definition: The this compound structure is defined as the core.
Virtual Reaction Application: A set of predefined chemical reactions is applied in silico to attach a collection of building blocks (e.g., different amines, alkyl halides) to the scaffold. nih.gov
Library Enumeration: A virtual library containing thousands or even millions of novel derivatives is generated.
Virtual Screening: This library is then screened against a 3D structure of a drug target using techniques like molecular docking. The goal is to predict which derivatives are most likely to bind to the target with high affinity. nih.govmdpi.com
Hit Selection: The top-scoring compounds are selected as "virtual hits" for chemical synthesis and subsequent in vitro biological testing. mdpi.com
This strategy allows researchers to explore a vast chemical space around the this compound scaffold, efficiently identifying the most promising candidates for development as new therapeutic agents. nih.gov
Biological and Pharmacological Research Applications in Vitro and Mechanistic Investigations
Antimicrobial Activity of Isoquinoline (B145761) and Quinoline (B57606) Derivatives
The antimicrobial properties of isoquinoline and quinoline scaffolds have been well-documented, showing efficacy against a range of pathogenic microorganisms, including mycobacteria, bacteria, and fungi.
Derivatives of 8-hydroxyquinoline (B1678124), such as Cloxyquin (5-chloroquinolin-8-ol), have demonstrated significant in vitro activity against Mycobacterium tuberculosis. Studies have evaluated its efficacy against both standard and clinical isolates, including multidrug-resistant (MDR) strains. The minimum inhibitory concentrations (MICs) for Cloxyquin against 150 clinical isolates of M. tuberculosis were found to range from 0.062 to 0.25 µg/mL. nih.govresearchgate.net The MIC₅₀ and MIC₉₀—concentrations required to inhibit the growth of 50% and 90% of isolates, respectively—were determined to be 0.125 µg/mL and 0.25 µg/mL. nih.govresearchgate.net This potent activity, even against resistant strains, highlights the potential of this chemical class in addressing the challenges of tuberculosis treatment. nih.govresearchgate.net Other related compounds have also shown promise; for example, 5-nitro-8-hydroxyquinoline and 8-hydroxyquinoline demonstrated MICs of 1.9 µg/mL and 0.3 µg/mL, respectively, against Mycobacterium bovis BCG. nih.gov
| Parameter | Value (µg/mL) |
|---|---|
| MIC Range | 0.062 - 0.25 |
| MIC₅₀ | 0.125 |
| MIC₉₀ | 0.25 |
The antimicrobial spectrum of quinoline and isoquinoline derivatives extends beyond mycobacteria. Halogenated 8-hydroxyquinolines are known to possess antibacterial, antifungal, and antiprotozoal activities. nih.govresearchgate.net For instance, Cloxyquin has documented activity against various bacteria and fungi. nih.govresearchgate.net Another derivative, Clioquinol, has shown a broad antifungal spectrum, with notable activity against Candida tropicalis, Candida guilliermondii, and various molds. nih.gov While some studies on a selection of 33 isoquinoline alkaloids did not find notable antibacterial effects against common pathogens like E. coli and S. aureus, they did observe significant antifungal activity at a concentration of 8 µg/mL. researchgate.net The efficacy of these compounds can be species-dependent. nih.gov For example, the parent compound 8-hydroxyquinoline is highly potent against Gram-positive bacteria and fungi, with MIC values ranging from 3.44 to 13.78 µM. researchgate.net
The antimicrobial mechanism of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions, which are essential for various microbial enzymatic processes. mdpi.com The biological activity of these chelates can be explained by chelation theory, where the metal complex becomes more lipophilic, facilitating its transport across the microbial cell membrane. mdpi.com Once inside the cell, the complex can disrupt normal cellular functions. The antimicrobial activity of some 8-hydroxyquinoline derivatives has been shown to increase significantly in the presence of metal ions like Cu²⁺ and Fe³⁺, supporting the role of metal chelation in their mechanism of action. researchgate.net Other proposed mechanisms for isoquinoline alkaloids include the inhibition of nucleic acid synthesis and cell division. researchgate.net For certain alkynyl isoquinolines, studies suggest they interfere with cell wall biosynthesis in bacteria like S. aureus. mdpi.com
Antiviral Properties of Isoquinoline Alkaloids (e.g., against Rhinoviruses, SARS-CoV-2)
Isoquinoline alkaloids have emerged as promising candidates for antiviral drug development, with demonstrated activity against a variety of RNA and DNA viruses. nih.gov
Research into the antiviral potential of isoquinoline-containing alkaloids surged during the COVID-19 pandemic. nih.gov These compounds have been identified as having a high potential to combat SARS-CoV-2. nih.govresearchgate.net Their mechanism of action can involve inhibiting the virus's entry into host cells by blocking the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.net Additionally, they can inhibit crucial viral enzymes like the main protease (Mpro or 3CLpro), which is essential for viral replication. mdpi.comnih.gov In vitro studies using Siparuna leaf extracts, rich in isoquinoline alkaloids, demonstrated over 50% suppression of viral activity at a concentration of 50 µg/mL. mdpi.comsemanticscholar.org Alkaloids such as emetine, cephaeline, and papaverine (B1678415) have been highlighted as having high therapeutic potential against COVID-19. nih.gov
The antiviral activity of isoquinoline derivatives has also been evaluated against rhinoviruses, a common cause of the cold. In a double-blind trial, prophylactic treatment with 3,4-dihydro-1-isoquinolineacetamide (B1196322) hydrochloride (DIQA) was tested in volunteers challenged with rhinovirus type 24. nih.gov While the drug did not prevent the development of colds, it appeared to suppress the cold syndrome, leading to milder illnesses and less frequent rhinorrhea. nih.gov Furthermore, the amount of virus recovered from drug-treated individuals was nearly half that of the control group, suggesting an inhibitory effect on viral excretion. nih.gov
Enzyme Inhibition Studies of Isoquinoline Scaffolds
The structural framework of isoquinoline is a key feature in the design of various enzyme inhibitors, targeting pathways crucial for cell signaling and proliferation.
Casein Kinase 1 (CK1) Inhibition (e.g., CKI-7)
The isoquinoline scaffold is a key feature in the design of kinase inhibitors. A notable example is CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a synthesized isoquinolinesulfonamide (B3044496) compound. nih.gov It has been identified as a potent and selective inhibitor of Casein Kinase 1 (CK1). nih.govmedchemexpress.com Research indicates that CKI-7 acts as an ATP-competitive inhibitor for CK1. nih.govmedchemexpress.comglpbio.com
Kinetic analyses have determined its inhibitory constants, revealing a significant selectivity for CK1 over Casein Kinase 2 (CK2) and other protein kinases. nih.gov CKI-7 also demonstrates inhibitory activity against other kinases, including SGK, ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1). medchemexpress.commedchemexpress.comaxonmedchem.com The specificity of related compounds is further highlighted by the use of CKI-8, a derivative of CKI-7, in affinity chromatography to successfully purify CK1 from bovine testis. nih.gov These findings underscore the utility of chloroisoquinoline derivatives as valuable tools for studying the biological functions of CK1-mediated processes. nih.gov
Table 1: Inhibitory Activity of CKI-7 Against Various Kinases
| Kinase | Inhibition Constant (Ki) | IC50 |
|---|---|---|
| Casein Kinase 1 (CK1) | 8.5 µM | 6 µM |
| Casein Kinase 2 (CK2) | 70 µM | |
| SGK | Potent Inhibition | |
| S6K1 | Potent Inhibition |
Checkpoint Kinase 1 (CHK1) Inhibition
Checkpoint Kinase 1 (CHK1) is a crucial kinase that plays an essential role in maintaining genomic stability and is a significant target in cancer therapy. nih.govbiorxiv.org Inhibition of CHK1 disrupts the cellular response to DNA damage and replication stress, which can be therapeutically exploited in cancer cells. biorxiv.orgoncotarget.com Small molecule inhibitors of CHK1, such as UCN-01 and CEP-3891, have been shown to trigger increased initiation of DNA replication, leading to DNA breakage and phosphorylation of ATR targets. nih.gov
The mechanism of CHK1 inhibition often leads to a state of heightened DNA damage within cancer cells. This is frequently measured by the increase in phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks and stalled replication forks. oncotarget.comresearchgate.net Interestingly, the inhibition of CHK1's kinase activity can paradoxically lead to its hyper-phosphorylation at sites like S317 and S345 by the ATR kinase. oncotarget.com This occurs because CHK1 activity normally helps regulate a phosphatase that would otherwise remove these phosphorylations. oncotarget.com This complex feedback loop highlights the intricate signaling networks that CHK1 inhibitors perturb to exert their effects.
Inhibition of 2-Oxoglutarate-Dependent Enzymes
The 8-hydroxyquinoline moiety, present in 3-Chloroisoquinolin-8-ol, is a key structural feature for the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govrsc.org These enzymes are ubiquitous, iron-dependent proteins that play critical roles in human physiology, including DNA repair, fatty acid metabolism, collagen biosynthesis, and hypoxic sensing. rsc.org As such, they are considered valuable therapeutic targets for a range of diseases, including cancer and anemia. rsc.org
Research has demonstrated that 8-hydroxyquinoline derivatives can be synthesized to be potent, cell-permeable inhibitors of specific 2OG oxygenases. For instance, the Betti reaction provides an efficient, one-step method to functionalize the 8-hydroxyquinoline scaffold, producing compounds that actively inhibit KDM4 histone demethylases, a subfamily of 2OG oxygenases. nih.govrsc.org This work illustrates how a template-based approach targeting the metallo-enzyme active site can yield biologically active inhibitors. rsc.org
Antiprion and Antimalarial Activities of Quinoline Derivatives
Quinoline derivatives have demonstrated significant potential in the treatment of both prion diseases and malaria. nih.govacs.orgrsc.org Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). nih.govresearchgate.net Screening of quinoline compound libraries has identified molecules with potent antiprion activity in the nanomolar range. nih.govacs.org One of the most active compounds identified in these screens, designated as compound 42, exhibited a half-effective concentration (EC50) of 50 nM for its antiprion effect. acs.org
A compelling finding from this research is the strong similarity between the structure-activity relationships (SAR) for antiprion and antimalarial effects. nih.govacs.org This suggests that some molecular targets may overlap between the two therapeutic areas. acs.org Chloroquine, a 4-aminoquinoline (B48711) drug historically used for malaria, is known to have antiprion properties, and subsequent research has developed derivatives with 10 to 100 times greater potency than the parent compound. acs.org
Table 2: Antiprion Activity of Selected Quinoline Derivatives
| Compound | EC50 | Selectivity Index (SI) |
|---|---|---|
| Compound 42 | 50 nM | >20 |
| Quinacrine | 300 nM | 20 |
Metalloprotein Chelating Properties and Biological Implications
A defining characteristic of the 8-hydroxyquinoline (8HQ) scaffold is its ability to chelate metal ions. researchgate.netnih.gov This property is fundamental to many of the biological activities exhibited by its derivatives. nih.gov An imbalance in metal ion homeostasis is implicated in the pathology of numerous conditions, including neurodegenerative diseases and cancer. researchgate.netnih.gov
The metal-binding affinity of 8HQ derivatives allows them to interact with metalloproteins, making them effective inhibitors of various metalloenzymes. nih.gov For example, fragment-based screening has identified 8-hydroxyquinoline as a promising chelator scaffold for developing inhibitors of matrix metalloproteases (MMPs), with 8-hydroxyquinoline itself showing an IC50 value of 130 µM against MMP-2. nih.gov The ability to selectively chelate metal ions like copper (Cu) and zinc (Zn) is also linked to the antiangiogenic and antitumor activities of certain 8HQ derivatives. nih.gov
Neuroprotective Potential of Related 8-Hydroxyquinoline Scaffolds
The 8-hydroxyquinoline (8HQ) structure is recognized as a privileged scaffold in the development of therapeutic agents for neurodegenerative diseases. elsevierpure.commdpi.com Its neuroprotective effects are often attributed to a combination of its metal-chelating and antioxidant properties. elsevierpure.comnih.gov Derivatives of 8HQ are being investigated as potential treatments for conditions like Alzheimer's and Parkinson's disease. elsevierpure.comresearchgate.net
Multifunctional drug candidates have been designed based on this scaffold. For example, a novel bis-lipoyl derivative incorporating an 8-hydroxyquinoline core (LA-HQ-LA) demonstrated significant neuroprotective effects against oxidative stress-induced cytotoxicity in human neuroblastoma cells. nih.gov Other derivatives, such as INHHQ, have been shown to cross the blood-brain barrier and interfere with the pathological aggregation of alpha-synuclein (B15492655) in models of Parkinson's disease. mdpi.comresearchgate.net The versatility of the 8HQ scaffold allows for the design of multi-target agents that can, for instance, simultaneously chelate metals and inhibit key enzymes like cholinesterases or monoamine oxidase, offering a comprehensive approach to treating complex neurodegenerative disorders. plos.org
Structure Activity Relationship Sar Studies for 3 Chloroisoquinolin 8 Ol Derivatives
Identification of Pharmacophoric Elements and Key Functional Groups
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the 3-Chloroisoquinolin-8-ol scaffold, several key elements are considered critical for its interactions with biological targets.
The Isoquinoline (B145761) Core: This bicyclic aromatic system serves as the fundamental scaffold, providing a rigid structure that correctly orients the appended functional groups for interaction with a receptor binding site.
The 8-Hydroxy Group (-OH): The hydroxyl group at the C-8 position is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a target protein. Furthermore, its ability to chelate metal ions is a well-documented mechanism of action for many 8-hydroxyquinoline (B1678124) derivatives, targeting metalloenzymes. nih.gov The position of this group significantly affects activity, with 8-hydroxy derivatives often showing greater potency than analogues with the hydroxyl group at other positions. mdpi.com
The 3-Chloro Group (-Cl): The chlorine atom at the C-3 position is another key functional group. As a halogen, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Electronically, chlorine is an electron-withdrawing group, which modifies the electron density of the isoquinoline ring system. This can influence the pKa of the molecule and its binding affinity to the target. The introduction of a chlorine atom into a specific position of a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org
Systematic modification of these core elements is a fundamental approach in lead optimization to identify which groups are essential for biological activity and to guide further molecular design. patsnap.com
Influence of Substituent Position and Electronic Properties on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the position and electronic nature of substituents on the isoquinoline ring.
Positional Isomerism: The relative positions of the chloro and hydroxy substituents are critical. For instance, moving the hydroxyl group from the C-8 position to other locations on the ring typically results in a significant loss of activity, highlighting the importance of its specific placement for receptor interaction. mdpi.com Similarly, the location of the halogen substituent influences potency. While the 3-chloro position is specified, SAR studies often explore other positions to map the steric and electronic tolerance of the receptor's binding pocket.
Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly impact activity. The chlorine at C-3 exerts an electron-withdrawing inductive effect, which can influence the basicity of the isoquinoline nitrogen and the acidity of the 8-hydroxyl group. Studies on related heterocyclic systems have shown that antiviral activity, for example, can increase with the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com Conversely, adding electron-donating groups at other positions, such as methoxy (B1213986) groups at C-6 and C-7 in related quinazoline (B50416) systems, has been shown to increase activity. mdpi.com
The following table summarizes the general influence of substituent properties on the biological activity of heterocyclic compounds, based on principles observed in related systems.
| Substituent Property | Example Group | General Influence on Biological Activity |
| Electron-Withdrawing | -Cl, -Br, -CF3, -NO2 | Can increase binding affinity by altering pKa; may increase lipophilicity and cell permeability. mdpi.commdpi.com |
| Electron-Donating | -OCH3, -CH3, -OH | Can modulate electronic density of the ring system, potentially enhancing interactions with specific receptor sites. mdpi.com |
| Hydrogen Bond Donor/Acceptor | -OH, -NH2 | Crucial for forming specific hydrogen bonds with the target protein, often essential for potency. youtube.com |
| Lipophilicity | Halogens, Alkyl chains | Increased lipophilicity can improve membrane permeability but may also lead to higher toxicity or non-specific binding if not optimized. mdpi.comyoutube.com |
Conformational Requirements for Receptor Binding and Efficacy
For a molecule to be biologically active, it must adopt a specific three-dimensional conformation that is complementary to the topography of its biological target, such as an enzyme's active site or a receptor's binding pocket.
The isoquinoline ring system of this compound is largely planar, a feature that often facilitates intercalation into DNA or stacking interactions (pi-pi stacking) with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein binding site. The efficacy of the compound is dependent on the optimal orientation of its key functional groups.
Receptor binding can induce conformational changes in both the ligand and the target protein. nih.gov While the core isoquinoline scaffold is rigid, flexible side chains, if added, would need to adopt a low-energy conformation that maximizes favorable interactions. The ability of the finger loop in certain proteins, for example, to remain flexible while bound suggests that conformational adaptability is a key requirement for binding and efficacy. nih.govnih.gov Preventing necessary conformational changes, for instance through chemical cross-linking, can inhibit the transition to the active, receptor-bound state. nih.gov
Comparative SAR Analysis with Related Heterocyclic Systems (e.g., Quinoline (B57606) vs. Isoquinoline)
The biological and chemical properties of isoquinoline derivatives can be better understood by comparing them to their structural isomers, quinolines. Both are benzopyridines, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, but they differ in the position of the nitrogen atom. differencebetween.com
Nitrogen Position and Basicity: In quinoline, the nitrogen atom is at position 1, while in isoquinoline, it is at position 2. differencebetween.com This seemingly small difference significantly alters the electronic distribution within the rings. Isoquinoline is generally a stronger base than quinoline. differencebetween.comgcwgandhinagar.com This difference in basicity can affect the molecule's ionization state at physiological pH, influencing solubility, cell permeability, and the ability to form ionic bonds with the biological target.
Reactivity and Metabolism: The position of the nitrogen atom also directs the outcome of chemical reactions. Electrophilic substitution on both quinoline and isoquinoline typically occurs on the benzene ring (at C-5 or C-8), as the nitrogen atom deactivates the pyridine ring. gcwgandhinagar.comscribd.com However, nucleophilic substitution occurs more readily on the pyridine ring, at C-2 in quinoline and C-1 in isoquinoline. scribd.com These differences in reactivity extend to their metabolic pathways. Studies have shown that quinoline and isoquinoline are metabolized differently, which may provide a molecular basis for observed differences in their biological activities and toxicity profiles. nih.gov For example, quinoline is metabolized to a significant extent to 5,6-dihydroxy-5,6-dihydroquinoline, whereas the analogous metabolite is only minor for isoquinoline. nih.gov This metabolic difference could be linked to the genotoxicity observed for quinoline but not for isoquinoline. nih.gov
This comparative analysis is vital in drug design, as choosing an isoquinoline scaffold over a quinoline one (or vice versa) can be a strategic decision to fine-tune basicity, metabolic stability, and target interaction.
| Feature | Quinoline | Isoquinoline |
| Nitrogen Position | 1 | 2 |
| Basicity | Weaker Base | Stronger Base differencebetween.comgcwgandhinagar.com |
| Nucleophilic Attack | C-2 and C-4 | C-1 scribd.com |
| Electrophilic Attack | C-5 and C-8 | C-5 and C-8 gcwgandhinagar.comscribd.com |
| Metabolism | Major metabolite is 5,6-dihydrodiol nih.gov | 5,6-dihydrodiol is a minor metabolite nih.gov |
Strategies for Lead Optimization through SAR-Guided Design
Lead optimization is an iterative process that uses SAR data to design and synthesize new analogues with improved properties. patsnap.comhilarispublisher.com Based on the SAR principles for the this compound scaffold, several optimization strategies can be employed.
Modification of the C-3 Position: The chlorine atom can be replaced with other substituents to probe the effect of size, lipophilicity, and electronic nature.
Halogen Substitution: Replacing chlorine with fluorine, bromine, or iodine can fine-tune the electronic properties and lipophilicity.
Bioisosteric Replacement: Substituting the chlorine with bioisosteres like a trifluoromethyl (-CF3) or cyano (-CN) group can modulate activity while maintaining or improving binding.
Modification of the C-8 Hydroxyl Group:
Prodrugs: The hydroxyl group can be converted into an ester or an ether. These prodrugs might have improved oral bioavailability and can be cleaved in vivo to release the active 8-hydroxy compound.
Improving Solubility: Adding polar groups to other parts of the molecule, away from the key pharmacophoric features, can enhance aqueous solubility without disrupting target binding. youtube.com
Substitution on the Benzene Ring: The C-5, C-6, and C-7 positions are common targets for substitution to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, adding polar groups can reduce efflux by transporters, while "hardening" metabolically liable positions (e.g., replacing a C-H with a C-F) can increase the compound's half-life. youtube.com
Through these cycles of design, synthesis, and testing, the initial lead compound can be refined into a drug candidate with an optimized profile of potency, selectivity, and safety. patsnap.com
Emerging Research Frontiers and Future Perspectives for 3 Chloroisoquinolin 8 Ol
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
Currently, there is no specific information in the public domain detailing the asymmetric synthesis or stereoselective functionalization of 3-Chloroisoquinolin-8-ol. Asymmetric synthesis is a critical field in drug discovery, focusing on the production of a single enantiomer of a chiral molecule, which can significantly impact its pharmacological and toxicological profile. General methods for the asymmetric synthesis of isoquinoline (B145761) alkaloids have been developed, but their application to this specific molecule has not been documented.
Exploration of Novel Biological Targets and Disease Indications
The biological targets and potential disease indications for this compound remain unexplored. The 8-hydroxyquinoline (B1678124) scaffold is known to exhibit a range of biological activities, including anticancer and neuroprotective effects, by chelating metal ions and modulating various cellular pathways. However, without specific studies on the 3-chloro derivative, its bioactivity and therapeutic potential are purely speculative.
Development of Multifunctional Therapeutic Agents
The development of multifunctional therapeutic agents, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases. While 8-hydroxyquinoline derivatives have been investigated as multifunctional ligands, particularly for neurodegenerative diseases, there is no evidence to suggest that this compound has been explored for this purpose.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery by predicting molecular properties and optimizing compound design. These computational tools are powerful for exploring vast chemical spaces and identifying promising drug candidates. However, the application of AI and ML specifically to the design and optimization of this compound has not been reported in the available literature.
Mechanistic Studies at the Cellular and Molecular Levels
Detailed mechanistic studies to elucidate the cellular and molecular interactions of this compound are absent from the scientific record. Such studies are fundamental to understanding a compound's mechanism of action, identifying its molecular targets, and predicting its therapeutic efficacy and potential side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-Chloroisoquinolin-8-ol, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves chlorination of isoquinolin-8-ol derivatives under acidic conditions. For example, a 49% yield is achieved by reacting the precursor with 1N HCl at 111°C for 24 hours . Key parameters include:
- Temperature : Elevated temperatures accelerate chlorination but may cause decomposition.
- Acid Concentration : Suboptimal HCl concentrations reduce chlorination efficiency.
- Reaction Time : Shorter durations lead to incomplete conversion.
Side products (e.g., over-chlorinated analogs) can be minimized via thin-layer chromatography (TLC) monitoring and recrystallization in ethanol.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (broad signal ~δ 10–12 ppm). 13C NMR confirms chlorine substitution via carbon shifts .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 179.62 (calculated for C₉H₆ClNO) validate molecular weight .
- HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phase (retention time ~8.2 min) .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Exposure Control : Work in a fume hood to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .
- Spill Management : Absorb with diatomaceous earth and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, B3LYP/6-31G* basis sets reveal chlorine’s electron-withdrawing effects on the isoquinoline ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., metalloenzymes) using AutoDock Vina. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies for variables like cell line specificity (e.g., Gram-positive vs. Gram-negative bacteria) and solvent effects (DMSO vs. aqueous buffers) .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
- Purity Controls : Ensure compounds are >98% pure (HPLC) to exclude confounding effects from synthesis byproducts .
Q. How can structure-activity relationship (SAR) studies optimize this compound for corrosion inhibition?
- Methodological Answer :
- Derivatization : Introduce electron-donating groups (e.g., -OCH₃ at position 5) to enhance metal-chelation capacity .
- Electrochemical Testing : Use potentiodynamic polarization to measure corrosion rates in acidic media. Compare with commercial inhibitors like 8-hydroxyquinoline .
- Surface Analysis : SEM-EDS confirms inhibitor adsorption on metal surfaces .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
